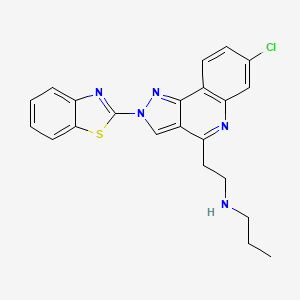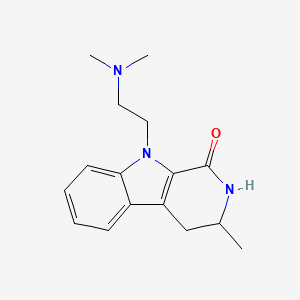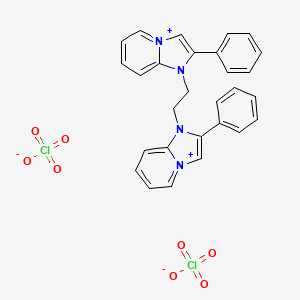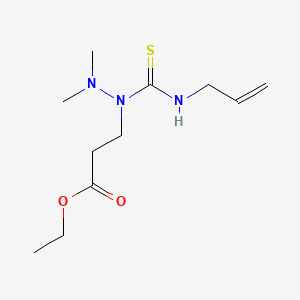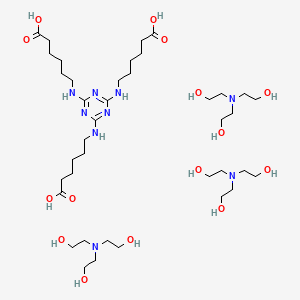
Einecs 279-506-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Einecs 279-506-0 typically involves synthetic polymerization. Specifically, it is synthesized by reacting triazine with vinyl triethanolamine under appropriate reaction conditions . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
Einecs 279-506-0 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 279-506-0 has a wide range of scientific research applications, including:
Chemistry: Used as a dispersant in various chemical formulations to improve the stability and homogeneity of mixtures.
Biology: Employed in biological studies to investigate its effects on cellular processes and interactions.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Einecs 279-506-0 involves its interaction with molecular targets and pathways within biological systems. It exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 279-506-0 can be compared with other similar compounds, such as:
6,6’,6’'-(1,3,5-triazine-2,4,6-triyltriimino)trihexanoic acid: Similar in structure but differs in its interaction with other molecules.
2,2’,2’'-nitrilotriethanol: Shares some functional groups but has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
80584-92-5 |
|---|---|
Molecular Formula |
C21H36N6O6.3C6H15NO3 C39H81N9O15 |
Molecular Weight |
916.1 g/mol |
IUPAC Name |
6-[[4,6-bis(5-carboxypentylamino)-1,3,5-triazin-2-yl]amino]hexanoic acid;2-[bis(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H36N6O6.3C6H15NO3/c28-16(29)10-4-1-7-13-22-19-25-20(23-14-8-2-5-11-17(30)31)27-21(26-19)24-15-9-3-6-12-18(32)33;3*8-4-1-7(2-5-9)3-6-10/h1-15H2,(H,28,29)(H,30,31)(H,32,33)(H3,22,23,24,25,26,27);3*8-10H,1-6H2 |
InChI Key |
CAQVCPKFGUCELS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC1=NC(=NC(=N1)NCCCCCC(=O)O)NCCCCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
physical_description |
Other Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


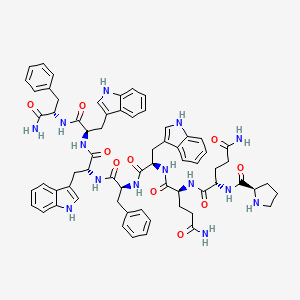

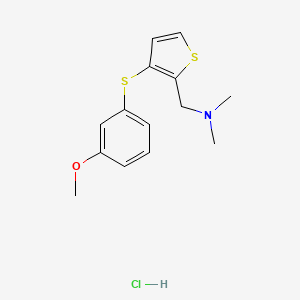

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
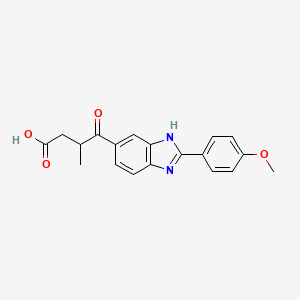

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

